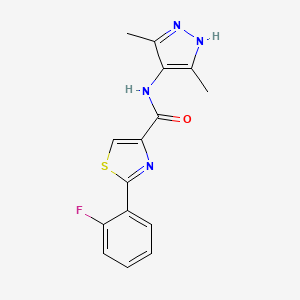
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, in Japan. Since then, Y-27632 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide selectively inhibits ROCKs, which are a family of serine/threonine kinases involved in the regulation of cell shape, motility, and contractility. By inhibiting ROCKs, this compound can modulate various cellular processes, including actin cytoskeleton organization, cell adhesion, and cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cell culture studies, it has been shown to increase the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In animal studies, this compound has been shown to improve cardiac function following myocardial infarction and to enhance the regeneration of damaged tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide is its selectivity for ROCKs, which allows for precise modulation of cellular processes. In addition, this compound has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in cell culture studies.
Orientations Futures
There are several potential future directions for the use of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide in scientific research. One area of interest is the development of this compound-based therapies for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. In addition, this compound may have applications in tissue engineering and regenerative medicine, where it could be used to enhance the survival and growth of transplanted cells and tissues. Finally, this compound may have applications in the field of gene editing, where it could be used to improve the efficiency and accuracy of gene editing techniques.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with 2-bromoethylamine hydrobromide to form 2-pyridin-3-ylethylamine. This compound is then reacted with 3-phenylpyrrolidine-1-carboxylic acid to produce this compound. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been used in a variety of scientific research applications, including cell biology, neuroscience, and regenerative medicine. It has been shown to promote the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In addition, this compound has been used to enhance the efficiency of gene editing techniques such as CRISPR/Cas9.
Propriétés
IUPAC Name |
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-11-8-15-5-4-10-19-13-15)21-12-9-17(14-21)16-6-2-1-3-7-16/h1-7,10,13,17H,8-9,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQZWGACYSPAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)

![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)
![6-cyclopropyl-N,1,3-trimethyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7634968.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![2-(5,6-dimethyl-1-benzofuran-3-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B7634982.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7634990.png)
![2-fluoro-4-methoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7634991.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)
![1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)
